1-(4-(3-(2-Methoxyethyl)-1,2,4-oxadiazol-5-yl)piperidin-1-yl)-3-phenylpropan-1-one
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Overview
Description
The compound “1-(4-(3-(2-Methoxyethyl)-1,2,4-oxadiazol-5-yl)piperidin-1-yl)-3-phenylpropan-1-one” is a complex organic molecule. It is related to the class of compounds known as piperidines . Piperidines are six-membered heterocycles, which are important synthetic fragments for designing drugs .
Synthesis Analysis
The synthesis of such complex molecules often involves multiple steps and various types of chemical reactions. Piperidines, for instance, can be synthesized through intra- and intermolecular reactions . Protodeboronation of alkyl boronic esters has been reported as a method for synthesizing related compounds .Chemical Reactions Analysis
The chemical reactions involving this compound could be complex due to the presence of multiple reactive sites. For instance, the piperidine ring can undergo various types of reactions, including hydrogenation, cyclization, cycloaddition, annulation, and amination .Scientific Research Applications
Crystal Structure and DFT Calculations
- A study focused on the synthesis and structural analysis of similar 1,2,4-oxadiazol-piperazine derivatives, exploring their crystal structures and molecular properties through density functional theory (DFT) calculations (Kumara et al., 2017).
Antimicrobial Properties
- Research on N-substituted derivatives of related 1,3,4-oxadiazol compounds demonstrated notable antibacterial activity against various bacterial strains (Khalid et al., 2016).
Antioxidant Activity
- A study evaluating the antioxidant properties of 1,3,4-oxadiazol-piperazine derivatives found that these compounds exhibit significant antioxidant activity, with certain derivatives being particularly effective radical scavengers (Mallesha et al., 2014).
Phenylpropanoid Esters Synthesis
- Research on the synthesis of phenylpropanoid esters, related to the chemical structure , highlighted a one-pot process for preparing these esters from substituted benzaldehydes, emphasizing the potential medicinal and intermediate chemical applications of these compounds (Wang et al., 2011).
Synthesis and Biological Evaluation
- Another study synthesized a series of 1,3,4-oxadiazole-2-yl-4-(piperidin-1-ylsulfonyl)benzylsulfides and screened them for biological activity, including butyrylcholinesterase inhibition and molecular docking studies to understand their potential as pharmaceutical agents (Khalid et al., 2016).
Anticonvulsant Activity
- A series of 1-[5-(4-methoxy-phenyl)-[1,3,4]oxadiazol-2-yl]-piperazine derivatives were synthesized and evaluated for anticonvulsant activity, showing significant potential in this area (Harish et al., 2013).
Future Directions
Mechanism of Action
Target of Action
The compound contains a piperidine ring, which is a common structural motif in many pharmaceuticals . Piperidine derivatives are known to interact with a variety of biological targets, including G protein-coupled receptors .
Biochemical Pathways
The compound also contains an oxadiazole ring, which is a heterocyclic compound. Heterocyclic compounds like indoles have been found to have diverse biological activities .
Pharmacokinetics
The pharmacokinetics of a compound depend on its chemical structure and the body’s ability to absorb, distribute, metabolize, and excrete (ADME) it. Piperidine derivatives are generally well-absorbed and can cross the blood-brain barrier .
Properties
IUPAC Name |
1-[4-[3-(2-methoxyethyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl]-3-phenylpropan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3O3/c1-24-14-11-17-20-19(25-21-17)16-9-12-22(13-10-16)18(23)8-7-15-5-3-2-4-6-15/h2-6,16H,7-14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AAGTVMQOICRSEA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCC1=NOC(=N1)C2CCN(CC2)C(=O)CCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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